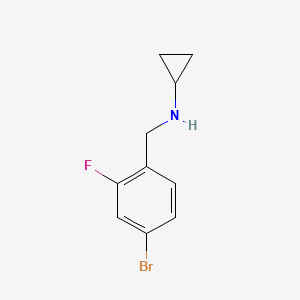

N-(4-bromo-2-fluorobenzyl)cyclopropanamine

Description

N-(4-Bromo-2-fluorobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to a benzyl group substituted with bromine (Br) at the 4-position and fluorine (F) at the 2-position. Its hydrochloride salt (CAS 1400645-37-5) has a molecular weight of 280.56 g/mol (C₁₀H₁₂BrClFN) and is described as a laboratory chemical with a purity ≥95% . The compound is currently discontinued by suppliers such as Biosynth, limiting its commercial availability .

Cyclopropane’s ring strain may enhance metabolic stability compared to larger cyclic amines .

Properties

IUPAC Name |

N-[(4-bromo-2-fluorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSULAFKPOABISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorobenzyl)cyclopropanamine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorobenzyl)cyclopropanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, alkoxides, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted benzyl derivatives .

Scientific Research Applications

N-(4-bromo-2-fluorobenzyl)cyclopropanamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorobenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylcyclopropanamine Derivatives

N-(4-Bromobenzyl)cyclopropanamine Hydrochloride (CAS 1158780-91-6)

- Structure : Lacks the 2-fluoro substituent present in the target compound.

- Molecular Weight : 265.57 g/mol (C₁₀H₁₃BrClN).

- Lower molecular weight due to missing fluorine atom.

- Applications : Used in medicinal chemistry for halogen bonding in drug design .

N-(2-Bromo-4-fluorophenethyl)cyclopropanamine (CAS 1249367-02-9)

- Structure : Phenethyl backbone (ethyl linker) instead of benzyl, with bromine and fluorine at positions 2 and 3.

- Molecular Weight : 258.13 g/mol (C₁₁H₁₃BrFN).

- Lower steric hindrance compared to benzyl derivatives .

Cyclic Amine Variants

N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f)

- Structure : Morpholine ring replaces halogen substituents.

- Synthesis : Prepared via MPIR-packed bed systems with a yield of 68% .

- Key Differences: Morpholine enhances water solubility due to its oxygen-containing heterocycle.

N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1251209-10-5)

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl | 1400645-37-5 | C₁₀H₁₂BrClFN | 280.56 | 4-Br, 2-F, cyclopropane |

| N-(4-Bromobenzyl)cyclopropanamine HCl | 1158780-91-6 | C₁₀H₁₃BrClN | 265.57 | 4-Br, cyclopropane |

| N-(2-Bromo-4-fluorophenethyl)cyclopropanamine | 1249367-02-9 | C₁₁H₁₃BrFN | 258.13 | 2-Br, 4-F, phenethyl |

| N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine | - | C₁₄H₂₀N₂O | 232.32 | Morpholine, cyclopropane |

Biological Activity

N-(4-bromo-2-fluorobenzyl)cyclopropanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrFN and a molecular weight of approximately 245.11 g/mol. The presence of bromine and fluorine atoms contributes to its reactivity and biological activity. The cyclopropanamine moiety is known for its strain and unique conformational properties, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Key Mechanisms:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing signaling pathways critical for cellular function.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Anticancer Potential : Some studies have explored its efficacy against various cancer cell lines, indicating potential as an anticancer agent.

Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability in treated cells compared to controls, suggesting its potential as an anticancer drug candidate.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| U937 (Leukemia) | 15 | Significant reduction in proliferation |

| MCF-7 (Breast) | 20 | Moderate cytotoxic effects observed |

| A549 (Lung) | 25 | Lower sensitivity compared to others |

Study 2: Antimicrobial Activity

In another investigation, the compound's antimicrobial properties were assessed against a panel of bacterial strains. The findings indicated that this compound exhibited notable inhibitory effects against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | >100 |

| Streptococcus pneumoniae | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.